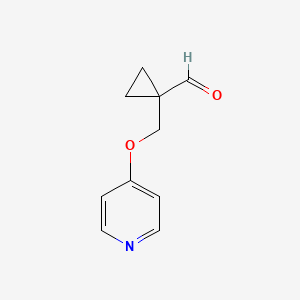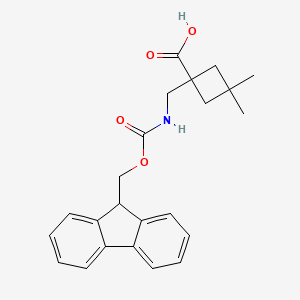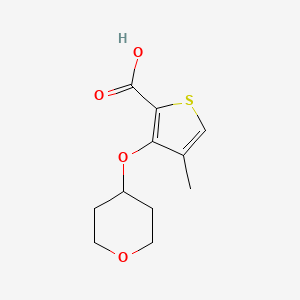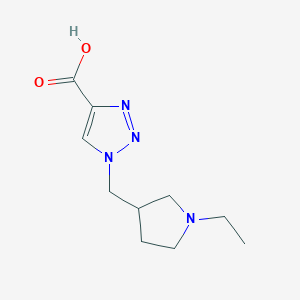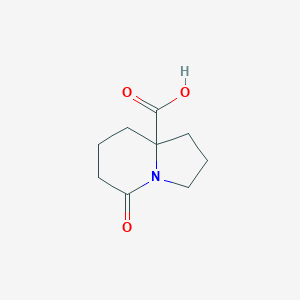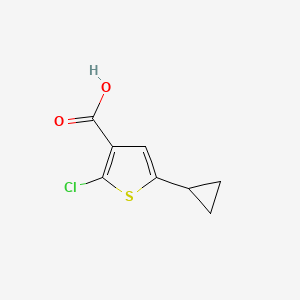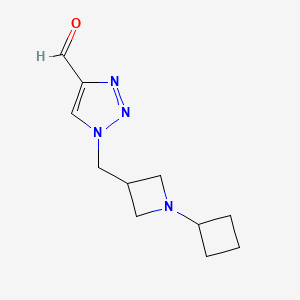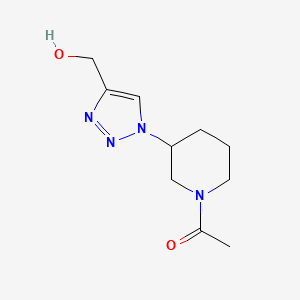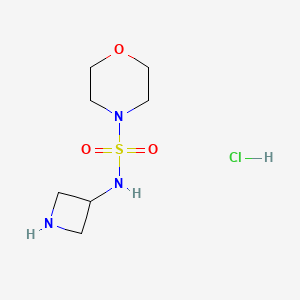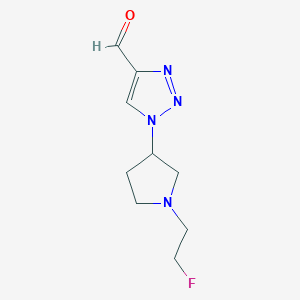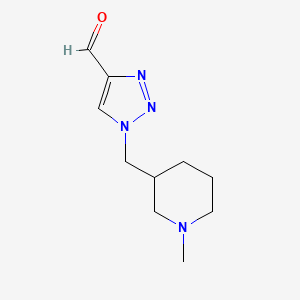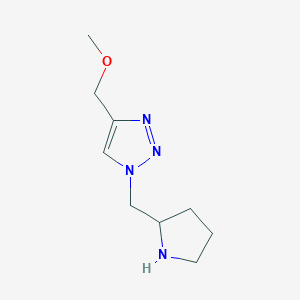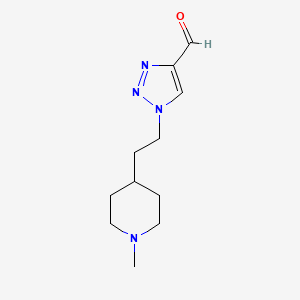
(2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride
Descripción general
Descripción
2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride, also known as TPPM, is an organic compound that is widely used in scientific research. It is a highly versatile compound with a wide range of applications in various fields, such as chemistry, biochemistry, pharmacology, and medicine. TPPM is a relatively simple molecule, consisting of a thiophene ring attached to a pyridine ring, with a methylamine group attached to the pyridine ring. This compound has been studied extensively and is known to have a wide variety of biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Carcinogenicity Evaluation
- Thiophene Analogues of Carcinogens : A study synthesized thiophene analogues of known carcinogens (benzidine and 4-aminobiphenyl) to evaluate their potential carcinogenicity. These compounds were assessed using the Salmonella reverse-mutation assay and the cell-transformation assay, suggesting potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo due to their chemical and biological behavior (Ashby et al., 1978).
Drug Metabolism
- Cytochrome P450 Isoforms : Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has revealed the selectivity of various inhibitors, including thiophene derivatives, towards different CYP isoforms. This knowledge is crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals (Khojasteh et al., 2011).
Medicinal Chemistry
- Bioactive Nucleobases and Nucleosides : Thiophene and its derivatives play a significant role in the design of bioactive molecules, including nucleobases, nucleosides, and their analogues. These compounds have been explored for their antiviral, antitumor, and antimycobacterial activities, showcasing the versatility of thiophene as a scaffold in medicinal chemistry (Ostrowski, 2022).
Central Nervous System (CNS) Acting Drugs
- Functional Chemical Groups for CNS Drugs : A literature search identified functional chemical groups, including thiophene, that may serve as lead molecules for the synthesis of compounds with CNS activity. This highlights the potential of thiophene derivatives in developing treatments for CNS disorders (Saganuwan, 2017).
Propiedades
IUPAC Name |
(2-thiophen-3-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9;;/h1-5,7H,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZIXGVHYLUOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



